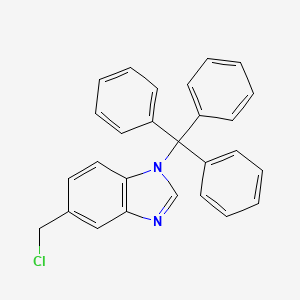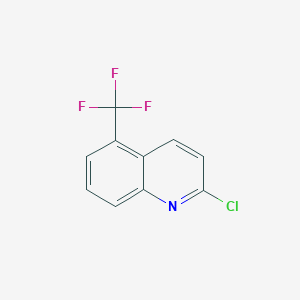![molecular formula C21H25NO4 B13987197 Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base . The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can be further modified for various applications.
Applications De Recherche Scientifique
Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its potential role in protein engineering and modification.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Cbz-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
Boc-®-3-([1,1’-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid is unique due to its stability under basic conditions and ease of removal under acidic conditions, making it a versatile protecting group in peptide synthesis .
Propriétés
Formule moléculaire |
C21H25NO4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-14-18(19(23)24)13-15-8-7-11-17(12-15)16-9-5-4-6-10-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 |
Clé InChI |
XOBPRXNGISDXRY-GOSISDBHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


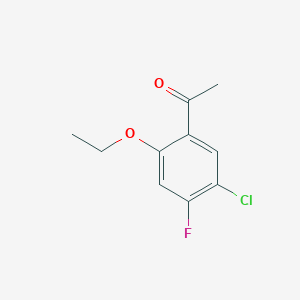


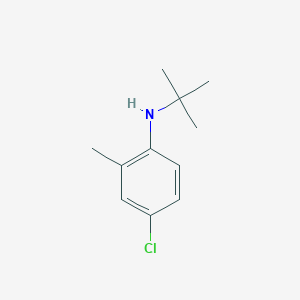
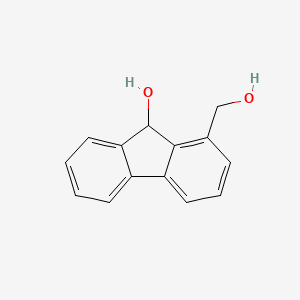
![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)
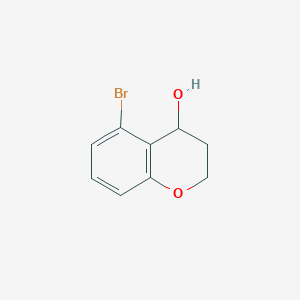
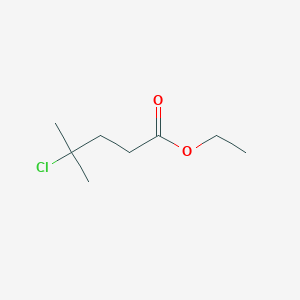

![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)

